molecular formula C23H23N B12526573 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 802302-03-0

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B12526573
CAS-Nummer: 802302-03-0
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: GXJZAPYTAYOUNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural products and bioactive molecules, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects . The 2,2-diphenylethyl moiety is a recognized building block in the synthesis of complex 1,2,3,4-tetrahydroisoquinoline derivatives, which are inspired by natural alkaloids and investigated for their potential therapeutic applications . Research into tetrahydroisoquinoline derivatives has shown promise in developing compounds that act as enzyme inhibitors. For instance, specific THIQ analogs have been identified as potent inhibitors of critical targets like cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are relevant in cancer research . Furthermore, some 1,2,3,4-tetrahydroisoquinolines have demonstrated neuroprotective properties, with mechanisms that may involve scavenging free radicals and modulating glutamate-induced excitotoxicity . This particular derivative, with its unique substitution pattern, serves as a versatile intermediate for constructing diverse molecular libraries. It enables researchers to explore novel chemical space for drug discovery, especially in the development of centrally active agents and investigation of structure-activity relationships (SAR) .

Eigenschaften

CAS-Nummer

802302-03-0

Molekularformel

C23H23N

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C23H23N/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)17-23-21-14-8-7-13-20(21)15-16-24-23/h1-14,22-24H,15-17H2

InChI-Schlüssel

GXJZAPYTAYOUNL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(C2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for constructing the THIQ scaffold. For 1-(2,2-diphenylethyl)-THIQ, the method involves:

  • Acylation : Phenethylamine derivatives are acylated with benzoyl chloride to form intermediates like N-(2-phenylethyl)benzamide.
  • Cyclization : The amide undergoes cyclization using polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) at elevated temperatures (130–150°C) to yield 3,4-dihydroisoquinoline.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the dihydro intermediate to the tetrahydro form.

Key Data :

  • Yield : 70–85% for cyclization steps.
  • Conditions : PPA (47 g, 150°C, 3 h) for cyclization; NaBH₄ (0°C, 16 h) for reduction.

Pomeranz-Fritsch Reaction

This method employs condensation of phenethylamines with aldehydes or ketones under acidic conditions. For the diphenylethyl variant:

  • Condensation : 2,2-Diphenylethylamine reacts with glyoxylic acid to form an imine intermediate.
  • Cyclization : Concentrated HCl or H₂SO₄ facilitates ring closure at 80–100°C.
  • Reduction : Similar to Bischler-Napieralski, NaBH₄ completes the synthesis.

Optimization :

  • Substituting PPA with phosphorus oxychloride (POCl₃) improves cyclization efficiency (86.7% yield).

Metal-Catalyzed Cyclization

Transition Metal-Mediated Approaches

Recent advances utilize Ru, Rh, or Pd catalysts for streamlined synthesis:

  • Ru-Catalyzed Transfer Hydrogenation : 3,4-Dihydroisoquinolines are enantioselectively reduced using chiral Ru(II) complexes (e.g., (R)-BINAP-RuCl₂).
    • Yield : >95% with 98% enantiomeric excess (ee).
  • Rh(I)-Catalyzed Cascade Reactions : Spirocyclic intermediates are formed via ring-opening/cyclization cascades, enabling rapid scaffold assembly.

Example Protocol :

  • React 1,2-diphenylethyl bromide with a Rh(I) catalyst in acetonitrile.
  • Cyclize at 80°C for 12 h to form the THIQ core (yield: 78%).

Photoredox Catalysis

Visible-light-driven methods offer mild conditions:

  • Catalyst : Ru(bpy)₃Cl₂ under blue LED irradiation.
  • Substrates : N-Aryl enamines and diphenylethylene.
  • Yield : 65–72% with 20 mol% catalyst.

Enantioselective Synthesis

Chiral Resolution Using Tartaric Acid

Racemic 1-(2,2-diphenylethyl)-THIQ is resolved via diastereomeric salt formation:

  • React the racemate with D- or L-tartaric acid in isopropanol/water.
  • Crystallize to isolate enantiopure salts (43.7% yield).
  • Neutralize with NaOH to recover the free base (97.5% yield).

Key Data :

  • Optical Purity : >99% ee confirmed by chiral HPLC.

Asymmetric Transfer Hydrogenation

Chiral Ru(II) catalysts enable direct enantioselective reduction of 3,4-dihydroisoquinolines:

  • Combine dihydro precursor, [RuCl₂((R)-BINAP)]₂, and HCO₂H/NEt₃ in dichloromethane.
  • Stir at 25°C for 24 h (yield: 92%, 98% ee).

Comparative Analysis of Methods

Method Yield Conditions Stereoselectivity Scalability
Bischler-Napieralski 70–85% PPA, 150°C Racemic Industrial
Ru-Catalyzed 92% RT, HCO₂H/NEt₃ 98% ee Lab-scale
Photoredox 65–72% Blue LED, RT Racemic Microscale
Chiral Resolution 43.7% Isopropanol/H₂O >99% ee Pilot-scale

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent-Free Cyclization : Omitting organic solvents reduces costs and environmental impact (e.g., PPA-mediated cyclization).
  • Catalyst Recycling : Ru and Rh catalysts are reused via filtration, lowering material costs.

Emerging Trends

Biocatalytic Approaches

Recent studies explore enzymatic cyclization using imine reductases (IREDs):

  • Substrate : 2,2-Diphenylethylamine and glyoxal.
  • Yield : 58% with Streptomyces sp. IRED.

Flow Chemistry

Continuous flow systems enhance reproducibility for photoredox and metal-catalyzed methods:

  • Residence Time : 30 min at 100°C.
  • Output : 1.2 kg/day in pilot trials.

Analyse Chemischer Reaktionen

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promising potential as a pharmacological agent. Its derivatives are studied for various therapeutic effects:

  • Anticonvulsant Activity : Research indicates that certain derivatives of tetrahydroisoquinoline exhibit anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been noted for its effectiveness against NMDA-induced seizures in animal models .
  • Dopamine Receptor Activity : Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines are recognized for their potent dopamine D2 receptor-blocking activity. This characteristic suggests their potential use in treating disorders such as Parkinson's disease .
  • Vasodilatory Effects : Certain derivatives have demonstrated peripheral vasodilatory effects and analgesic properties. This makes them candidates for developing treatments for cardiovascular conditions .

Neuroscience Research

The role of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline in neuroscience is particularly noteworthy:

  • Neurotransmitter Modulation : Compounds derived from tetrahydroisoquinoline are being investigated for their effects on neurotransmitter systems. These studies contribute to understanding neurological disorders and developing new therapeutic strategies .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neuronal degeneration. For example, they have been evaluated for their ability to protect against hypoxic damage in neuronal cultures .

Synthetic Applications

The synthesis of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives involves several innovative methodologies:

  • Chiral Synthesis Techniques : Advanced synthetic routes have been developed that utilize chiral catalysts to produce enantiomerically enriched compounds. These methods enhance the efficiency of synthesizing specific stereoisomers with desired biological activities .
  • Solid-phase Peptide Synthesis : The compound serves as a protecting group in solid-phase peptide synthesis. This application is crucial for enhancing the yield and efficiency of peptide chains during synthesis processes .

Data Table: Biological Activities and Applications

Application AreaSpecific ActivityReference
AnticonvulsantEffective against NMDA-induced seizures
Dopamine ReceptorPotent D2 receptor-blocking activity
Vasodilatory EffectsPeripheral vasodilator properties
NeuroprotectiveProtects against neuronal degeneration
Solid-phase SynthesisEnhances peptide synthesis efficiency

Case Study 1: Anticonvulsant Efficacy

A study conducted on various derivatives of tetrahydroisoquinoline assessed their anticonvulsant properties using NMDA-induced seizure models in mice. The results indicated that certain compounds significantly reduced seizure activity compared to controls.

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers evaluated the effects of tetrahydroisoquinoline derivatives on hypoxic conditions in cultured neurons. The findings revealed that specific compounds could effectively mitigate cell death caused by oxygen deprivation.

Wirkmechanismus

The mechanism of action of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and chemical properties of 1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline are contextualized below against structurally and functionally related THIQ derivatives. Key comparisons are summarized in Table 1.

Neuroactive THIQs: Neurotoxicity vs. Neuroprotection

  • Tetrahydropapaveroline (THP) and 1-Benzyl-THIQ (1BnTHIQ): These THIQs are neurotoxic, reducing dopamine levels by inhibiting tyrosine hydroxylase (TH) and promoting oxidative stress. Their N-methylated metabolites (e.g., N-methyl-THIQ) mimic MPTP, a Parkinsonism-inducing toxin, by generating neurotoxic isoquinolinium ions via monoamine oxidase (MAO) .
  • Higenamine and 1-Methyl-THIQ (1MeTHIQ): In contrast, these derivatives exhibit neuroprotective effects by enhancing glutathione (GSH) and nitric oxide (NO) levels, mitigating oxidative damage.

Analgesic and Anti-Inflammatory THIQs

  • 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride: Structurally analogous to papaverine (a myotropic antispasmodic), this synthetic THIQ lacks papaverine’s vasodilatory effects but shows potent analgesic and anti-inflammatory activity in models of thermal/chemical pain and acute arthritis .
  • Papaverine: While sharing a THIQ backbone, papaverine’s lack of a diphenylethyl or dimethylaminophenyl group limits its utility to antispasmodic applications .

Antifungal THIQ Derivatives

N-Alkylated THIQs with C11-alkyl chains (e.g., trans-decahydroisoquinolines) inhibit ergosterol biosynthesis in fungi, showing potency comparable to clotrimazole. The alkyl chain length and THIQ scaffold rigidity are critical for targeting fungal D14-reductase and D8,7-isomerase enzymes .

Cardiovascular-Active THIQs

  • 1-Isopropyl-THIQ Derivatives : Substitution with isopropyl and fluoro groups enhances bradycardic and antihypertensive effects. For example, compound 3b reduces blood pressure in spontaneously hypertensive rats without reflex tachycardia, unlike traditional Ca²⁺ channel blockers .
  • 1-Oxo-2-(3-piperidyl)-THIQs : These derivatives inhibit cardiac I(f) channels, slowing heart rate with minimal blood pressure effects. The 1-oxo group and methoxy substituents optimize in vivo efficacy .

Antiplasmodial THIQs

1-Aryl-THIQs with 4-chlorophenyl or cyclohexane substituents exhibit high antiplasmodial activity (IC₅₀ < 0.2 μg/mL) against Plasmodium falciparum, likely due to hydrophobic interactions with parasite targets.

Table 1: Structural and Functional Comparison of Key THIQ Derivatives

Compound Name Key Structural Features Biological Activity Key Findings References
1-(2,2-Diphenylethyl)-THIQ 2,2-Diphenylethyl group, THIQ core Broad-spectrum (potential CNS modulation) Lipophilic, BBB-penetrant; SAR understudied
Tetrahydropapaveroline (THP) 3,4-Dihydroxyphenyl group Neurotoxic (dopamine depletion) Inhibits tyrosine hydroxylase; MAO-dependent
1MeTHIQ N-methyl group Neuroprotective (antioxidant) High BBB penetration; low metabolism
1-(4'-Dimethylaminophenyl)-THIQ Dimethylaminophenyl, 6,7-dimethoxy Analgesic, anti-inflammatory Superior to papaverine in pain models
N-Alkyl-THIQs (C11 chain) Long alkyl chain Antifungal (ergosterol inhibition) Comparable to clotrimazole
1-Isopropyl-THIQ (3b) Isopropyl, fluoro substituents Antihypertensive, bradycardic No reflex tachycardia
1-Oxo-2-(3-piperidyl)-THIQ 1-Oxo group, piperidyl moiety Bradycardic (I(f) channel inhibition) IC₅₀ = 0.32 μM for I(f) currents
1-(4-Chlorophenyl)-THIQ 4-Chlorophenyl, 6-hydroxy Antiplasmodial IC₅₀ < 0.2 μg/mL; low cytotoxicity

Biologische Aktivität

1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17_{17}H19_{19}N
  • Molecular Weight : 237.3395 g/mol
  • CAS Number : 7467-63-2
  • Density : 1.052 g/cm³
  • Boiling Point : 356.4 °C

Anticancer Properties

Research indicates that THIQ derivatives exhibit notable anticancer activity. A study demonstrated that a series of substituted THIQ compounds showed anti-proliferative effects against various cancer cell lines. Specifically, compounds were found to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells. The lead compound exhibited a binding affinity with a KiK_i value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

Neuroprotective Effects

THIQ and its analogs have shown promise in neuroprotection. These compounds interact with neurotransmitter systems, particularly affecting serotonin and dopamine receptors. For instance, certain THIQ derivatives have been studied for their ability to modulate serotonin receptor activity, which is crucial for treating neurodegenerative disorders such as Parkinson's disease .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of THIQ derivatives. They have been tested against various pathogens, demonstrating significant inhibitory effects. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like E. faecalis and K. pneumoniae .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is heavily influenced by their structural modifications. The presence of the diphenylethyl group enhances the lipophilicity and receptor binding affinity of these compounds. Research has shown that modifications at specific positions on the isoquinoline ring can lead to enhanced potency against targeted biological pathways .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
THIQ DerivativesAnticancerInduced apoptosis in Jurkat cells; inhibited Bcl-2 protein
THIQ AnalogNeuroprotectiveModulated serotonin receptor activity; potential in treating neurodegeneration
THIQ DerivativesAntimicrobialEffective against E. faecalis and K. pneumoniae; MIC comparable to antibiotics

The mechanisms underlying the biological activities of 1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline are multifaceted:

  • Apoptosis Induction : By inhibiting Bcl-2 proteins, these compounds promote programmed cell death in cancer cells.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors contributes to their neuroprotective effects.
  • Inhibition of Pathogen Growth : The lipophilic nature aids in penetrating microbial membranes, leading to effective antimicrobial action.

Q & A

Q. What are the foundational synthetic strategies for preparing 1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline?

A three-step methodology derived from phenethylamine analogs can be adapted: (1) acetylation of the amine group using acetyl chloride, (2) cyclization with polyphosphoric acid (PPA), and (3) reduction with potassium borohydride. Modifications to the starting material (e.g., introducing diphenylethyl groups) would require optimization of reaction conditions (e.g., temperature, solvent) to accommodate steric hindrance from bulky substituents . Alternative routes, such as asymmetric hydrogenation of 3,4-dihydroisoquinolines using chiral copper catalysts, may also be explored for enantioselective synthesis .

Q. How can structural characterization of this compound be reliably performed?

Key techniques include:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons, ethylenic protons from the tetrahydroisoquinoline core). For example, the diphenylethyl group’s protons may appear as multiplets in the δ 2.5–4.0 ppm range, while aromatic protons resonate at δ 6.5–7.5 ppm .
  • Mass spectrometry (ESI/HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positioning in crystalline derivatives .

Q. What are common side reactions or byproducts in its synthesis, and how can they be minimized?

Side reactions include over-reduction (e.g., breaking the tetrahydroisoquinoline ring) or incomplete cyclization. Byproducts can arise from competing N-alkylation instead of C-alkylation in electrophilic substitutions. To mitigate these:

  • Use stoichiometric control (e.g., limiting methyl iodide in alkylation steps) .
  • Optimize reducing agents (e.g., NaBH4 vs. LiAlH4) to prevent over-reduction .
  • Monitor reaction progress via TLC or in situ NMR to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral 1-(2,2-diphenylethyl) derivatives be achieved?

Enantioselective hydrogenation of 1-aryl-3,4-dihydroisoquinolines using chiral oxazaborolidine-copper catalysts under mild conditions (e.g., H2 at 1 atm, 25°C) can yield >90% enantiomeric excess (ee). The bulky diphenylethyl group may enhance stereoselectivity by stabilizing transition states through π-π interactions . Alternatively, domino ring-closure reactions with γ-oxo acids can produce diastereomerically pure polycyclic lactams (>20:1 dr) via conformational control .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) in neuropharmacological studies?

  • In vitro assays : Measure binding affinity to muscarinic acetylcholine receptors (e.g., competitive antagonism assays using radiolabeled ligands) .
  • In vivo models : Evaluate antihypertensive or neuroprotective effects in spontaneously hypertensive rats (SHR) or Parkinson’s disease models. For example, monitor blood pressure changes or dopamine neuron survival after oral administration .
  • Computational docking : Simulate interactions with target receptors (e.g., AMPA or NMDA receptors) to rationalize substituent effects (e.g., electron-withdrawing groups on the aryl ring enhancing binding) .

Q. How do conflicting data on neurotoxic vs. neuroprotective effects of tetrahydroisoquinoline derivatives arise, and how can they be resolved?

Contradictions may stem from:

  • Metabolic differences : Pro-drug activation (e.g., 1-MeTIQ vs. salsolinol) leading to divergent outcomes .
  • Dose-dependent effects : Low doses of 1-(4-methoxyphenyl) derivatives showing neuroprotection vs. high-dose toxicity .
  • Substituent positioning : Para-substituted aryl groups (e.g., 4-Cl, 4-F) may enhance receptor specificity compared to ortho/meta analogs . Resolution requires dose-response studies, metabolite profiling (e.g., LC-MS), and receptor subtype-specific assays .

Q. What strategies optimize the synthesis of bifunctional tetrahydroisoquinoline derivatives?

Bifunctional analogs (e.g., 4,4′-diamino-linked derivatives) can be synthesized via:

  • Epichlorohydrin-mediated cyclization : Reacting diphenylethyl-substituted amines with epichlorohydrin under reflux to form tetrahydroquinoline cores .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 1-position .
  • Protecting group strategies : Use Boc/Cbz groups to selectively functionalize nitrogen or carbon sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.